2-Hidrazinilpirazina

Descripción general

Descripción

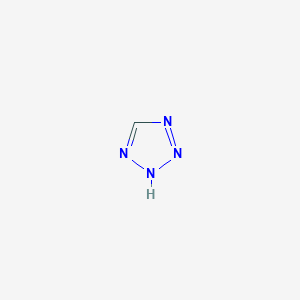

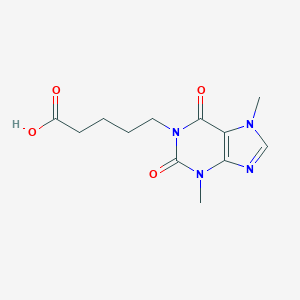

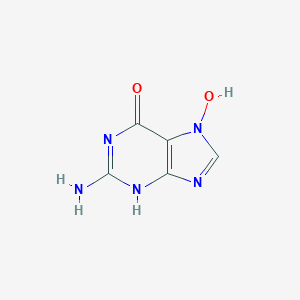

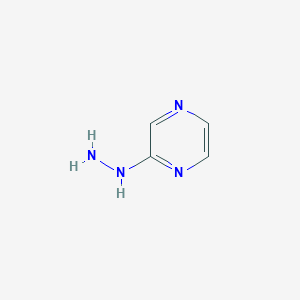

2-Hydrazinylpyrazine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, and a hydrazine group attached to it. This structure is known for its reactivity and ability to undergo various chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored in several studies. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 demonstrates the potential for microbial processes in generating pyrazine-based compounds . Additionally, the synthesis of 1H-pyrazin-2-ones and 2-aminopyrazines from Boc-protected amino acids and amino alcohols or amines indicates the versatility of pyrazine derivatives and the use of readily available starting materials for their preparation .

Molecular Structure Analysis

The molecular structure of 2-hydrazinylpyrazine and its derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2,6-bis-hydrazinopyridine dihydrate and its tosylate salt provides insight into the arrangement of hydrazine groups around the pyridine ring . Similarly, the crystal structure of (E)-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol reveals the bond lengths and angles within the molecule, as well as the intramolecular and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

2-Hydrazinylpyrazine can participate in various chemical reactions due to its reactive hydrazine group. For instance, the reaction of 2-styrylchromones with hydrazine hydrate leads to the formation of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, demonstrating the compound's ability to undergo cyclocondensation reactions . Hydrazinolytic recyclization reactions, as seen with 2-phenacylbenzothiazole and 2-benzoyl-3-oxo-1,4-benzothiazine, further showcase the reactivity of hydrazine-containing compounds in forming new heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazinylpyrazine derivatives are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound's interaction with metal surfaces . These properties are crucial for applications in industrial processes, such as corrosion protection.

Aplicaciones Científicas De Investigación

Síntesis de Triazolo[4,3-a]pirazina 7-óxido

2-Hidrazinilpirazina se utiliza en la síntesis de Triazolo[4,3-a]pirazina 7-óxido . Este compuesto podría tener aplicaciones potenciales en varios campos de investigación, incluida la química medicinal y el descubrimiento de fármacos.

Síntesis de 3-β-D-ribofuranosil-1,2,4-triazolo[4,3-a]pirazina

Otra aplicación importante de this compound es en la síntesis de 3-β-D-ribofuranosil-1,2,4-triazolo[4,3-a]pirazina . Este compuesto es un tipo de análogo de nucleósido, que a menudo se utiliza en terapias antivirales y anticancerígenas.

Síntesis de monohidrazonas de piridina

this compound también se puede utilizar para sintetizar monohidrazonas de piridina . Estos compuestos han sido estudiados por sus aplicaciones potenciales en varios campos, incluida la síntesis orgánica y la química medicinal.

Síntesis de monohidrazonas de pirazina

Del mismo modo, this compound se utiliza en la síntesis de monohidrazonas de pirazina

Mecanismo De Acción

Mode of Action

In the synthetic transformation, the terminal amino group can become a diazo compound under the action of sodium nitrite and acid, and then perform subsequent transformations including click reaction with the terminal alkyne . In addition, 2-Hydrazinylpyrazine can also undergo cyclization condensation reaction with aldehyde groups .

Pharmacokinetics

The compound is slightly soluble in water . Its physical and chemical properties are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound’s interaction with metal surfaces.

Result of Action

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is related to the synthesis of sitagliptin used to improve blood sugar control in patients with type 2 diabetes . It can be used as a pharmaceutical intermediate, flavor, and flavor intermediate . In addition, it is also used in the synthesis of livestock insect repellents and dyes .

Action Environment

The compound should be stored at low temperature as far as possible . Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that it has a structural similarity to pyrazinamide, a drug used in anti-tuberculosis therapy This suggests that 2-Hydrazinylpyrazine may interact with similar enzymes, proteins, and other biomolecules as pyrazinamide

Cellular Effects

It has been found to be non-toxic to human skin keratinocyte cells This suggests that 2-Hydrazinylpyrazine may have a minimal impact on cell function, cell signaling pathways, gene expression, and cellular metabolism

Propiedades

IUPAC Name |

pyrazin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRLZJDPKUSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363374 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54608-52-5 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.